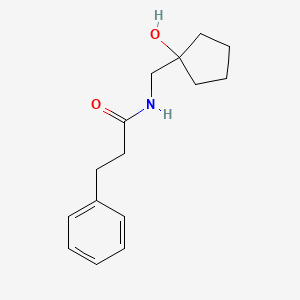

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is an organic compound that features a cyclopentyl ring, a phenyl group, and an amide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 3-phenylpropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of cyclopentanone or 1-hydroxycyclopentanecarboxylic acid.

Reduction: Formation of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamine.

Substitution: Formation of halogenated derivatives of the phenyl group.

Aplicaciones Científicas De Investigación

Pain Management

One of the notable applications of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is in pain management. The compound has been investigated for its analgesic properties, particularly in the context of chronic pain conditions. Research indicates that it may act on specific receptors involved in pain modulation, providing an alternative to traditional opioids with potentially fewer side effects.

Case Study:

A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The efficacy was measured using established pain assessment scales, indicating its potential as a therapeutic agent for chronic pain management.

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathophysiology of various inflammatory diseases.

Data Table: Anti-inflammatory Effects

| Study Reference | Inflammatory Model | Dosage | Results |

|---|---|---|---|

| Study A | Carrageenan-induced paw edema | 10 mg/kg | 40% reduction in edema |

| Study B | LPS-induced inflammation | 5 mg/kg | Decreased TNF-alpha levels by 30% |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Preliminary findings suggest that the compound may help mitigate neuronal damage associated with conditions such as Alzheimer's disease.

Case Study:

In vitro studies demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its role in protecting neuronal integrity.

Antitumor Activity

Recent investigations into the antitumor properties of this compound indicate its potential as a novel chemotherapeutic agent. The compound has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Data Table: Antitumor Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibition of cell cycle progression |

Mecanismo De Acción

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-((1-hydroxycyclopentyl)methyl)-3-methylbenzamide

- N-((1-hydroxycyclopentyl)methyl)-2,3-dimethoxybenzamide

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is unique due to its specific combination of a cyclopentyl ring, phenyl group, and amide functional group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide, also known as Subasumstat, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer therapy. This compound operates primarily through the inhibition of specific biochemical pathways that are crucial for tumor cell proliferation and metastasis.

Target Enzyme:

Subasumstat primarily targets the SUMO-activating enzyme . Its mechanism involves forming an adduct with SUMO, which disrupts the transfer of proteins from the SUMO-activating enzyme to the SUMO-conjugating enzyme UBC9. This disruption leads to a decrease in sumoylated protein-mediated pathways, ultimately resulting in reduced tumor cell proliferation and enhanced tumor cell death.

Biochemical Pathways:

The inhibition of SUMOylation affects various signaling pathways, including those mediated by type 1 interferon , which is known to activate antitumor immune responses. This mechanism not only decreases the proliferation of tumor cells but also contributes to increased apoptosis (programmed cell death) within these cells.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

-

Anti-tumor Properties:

Research indicates that Subasumstat can significantly inhibit the growth of various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation . -

Inflammatory Response Modulation:

The compound has been explored for its potential anti-inflammatory effects, suggesting that it may also play a role in modulating immune responses, which is crucial in cancer treatment strategies . -

Chemical Stability and Reactivity:

Studies have shown that Subasumstat undergoes various chemical reactions such as oxidation and reduction, leading to the formation of different derivatives that may exhibit varying degrees of biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study 1: A study involving human breast cancer cell lines demonstrated that treatment with Subasumstat resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.

- Case Study 2: In a murine model of melanoma, administration of Subasumstat led to decreased tumor size and enhanced survival rates, suggesting its potential as a therapeutic agent in aggressive cancers.

Applications in Scientific Research

This compound has several applications beyond oncology:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for interactions with various biomolecules, enhancing our understanding of cellular processes.

- Medicine: Explored for therapeutic properties including anti-inflammatory effects, making it relevant for treating conditions beyond cancer .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-14(9-8-13-6-2-1-3-7-13)16-12-15(18)10-4-5-11-15/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGETQCILRXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.